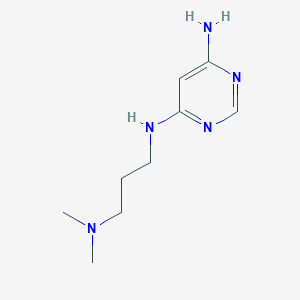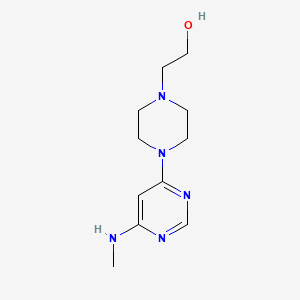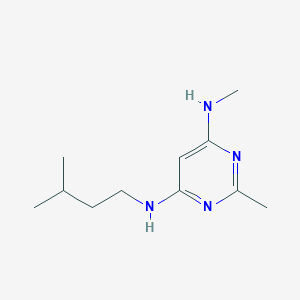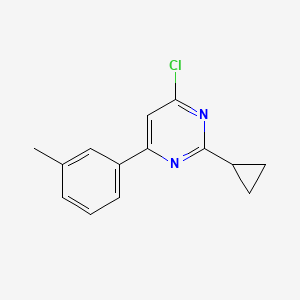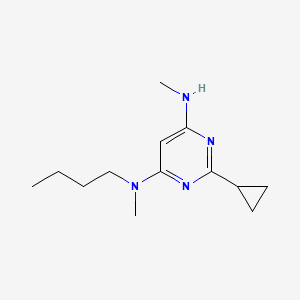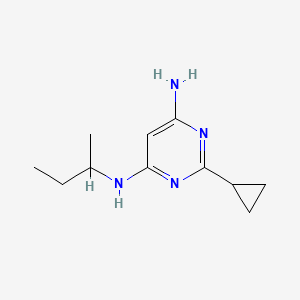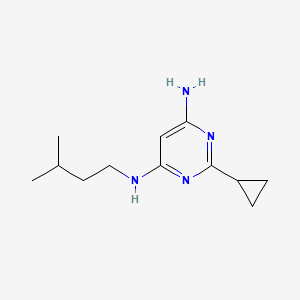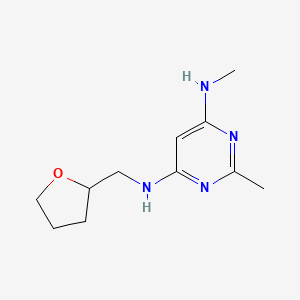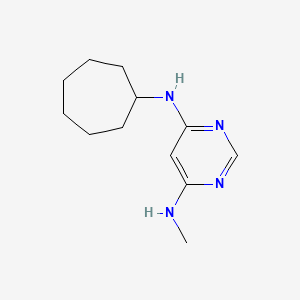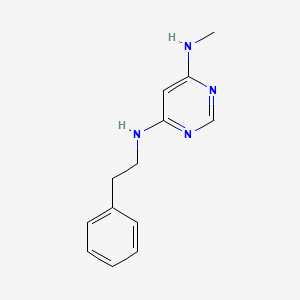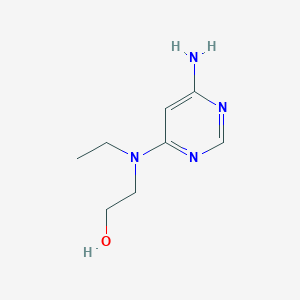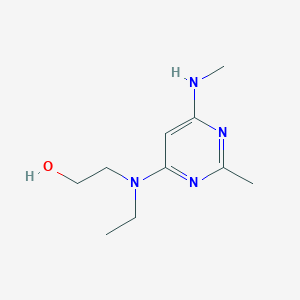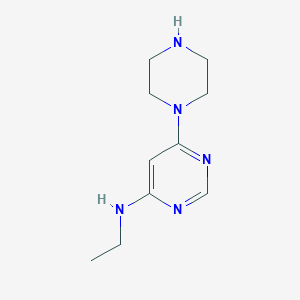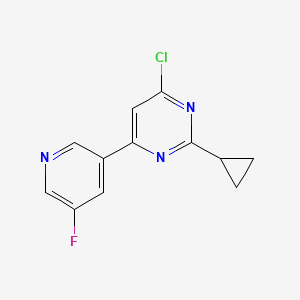
4-Chloro-2-cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidine
Vue d'ensemble
Description
4-Chloro-2-cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidine (CCFP) is a synthetic compound derived from pyrimidine, a heterocyclic aromatic organic compound. CCFP has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and materials science. In particular, CCFP has been used as a starting material for the synthesis of various pharmaceuticals and other biologically active compounds. CCFP has also been studied for its potential use in the synthesis of nanomaterials and other materials with unique properties.
Applications De Recherche Scientifique
Scaffold for Biologically Active Compounds
An optimized synthesis process for a related pyrimidine core, which serves as a scaffold for a family of biologically active compounds, demonstrates the foundational role of pyrimidine derivatives in drug development. This approach, involving a nearly quantitative ring-closing reaction to form the pyrido[1,2-c]pyrimidine core, underscores the significance of pyrimidine structures in the design of new fluoroquinolone-like antibacterial agents (Rosen, German, & Kerns, 2009).
Antimycobacterial Activity
The development of novel 2,4,5,6-substituted dihydropyrimidine libraries, facilitated by a combinatorial synthesis approach, highlights the antimycobacterial potential of pyrimidine derivatives. One compound, in particular, demonstrated potent activity against Mycobacterium tuberculosis strains, suggesting the value of pyrimidine derivatives in tuberculosis treatment (Elumalai, Ali, Elumalai, Eluri, & Srinivasan, 2013).
Antiviral and Anticancer Properties
A study on the electrophilic fluorination of pyrrolo[2,3‐d]pyrimidine to create fluorinated derivatives for potential therapeutic applications, including antiviral and anticancer activities, further emphasizes the broad spectrum of biological activities associated with pyrimidine modifications. The transformed compounds exhibited increased activity against specific cancer cell lines, highlighting the therapeutic potential of fluorinated pyrimidines (Wang, Seth, Ranken, Swayze, & Migawa, 2004).
Crystal Structure and Molecular Docking Studies
The crystal structure analysis and molecular docking studies of a pyrimidine derivative provide insights into its medicinal and pharmaceutical applications. The investigation into weak but significant interactions like C–H···O, C–H···F, and π–π interactions in the stability of the structure, along with quantum chemical calculations, underline the importance of pyrimidine derivatives in drug design and development (Gandhi, Patel, Modh, Naliyapara, & Patel, 2016).
Propriétés
IUPAC Name |
4-chloro-2-cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN3/c13-11-4-10(8-3-9(14)6-15-5-8)16-12(17-11)7-1-2-7/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISBTFCXEDOGKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)C3=CC(=CN=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



